

(2-Chloroethyl)benzene retrosynthetic analysis

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Compound of Interest

Compound Name: (2-Chloroethyl)benzene

Cat. No.: B074947

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An In-depth Technical Guide to the Retrosynthetic Analysis of **(2-Chloroethyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

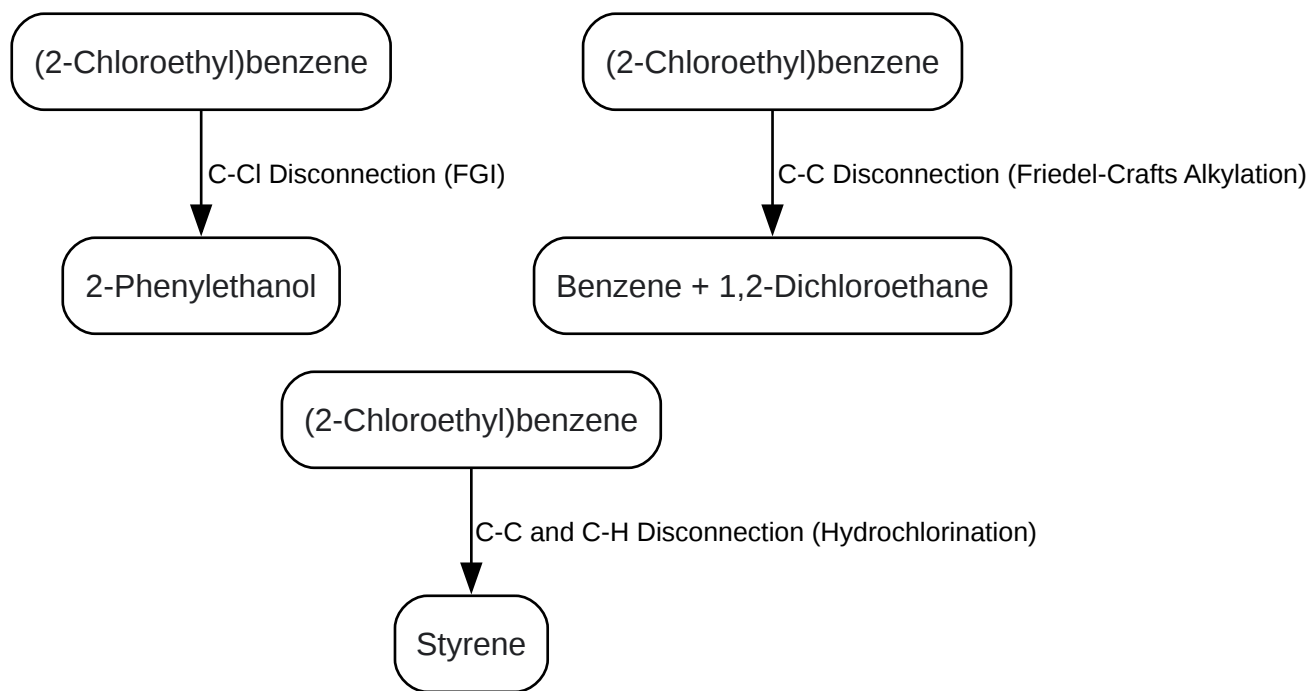
(2-Chloroethyl)benzene is a valuable bifunctional molecule utilized as a building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its structure allows for subsequent functionalization at either the benzylic position or through nucleophilic substitution of the chloro group. A thorough understanding of its synthesis is crucial for optimizing production and for the design of novel synthetic pathways. This technical guide provides a detailed retrosynthetic analysis of **(2-chloroethyl)benzene**, outlining the primary synthetic strategies, and offering detailed experimental protocols for its preparation. Quantitative data are summarized for comparative analysis of the different routes.

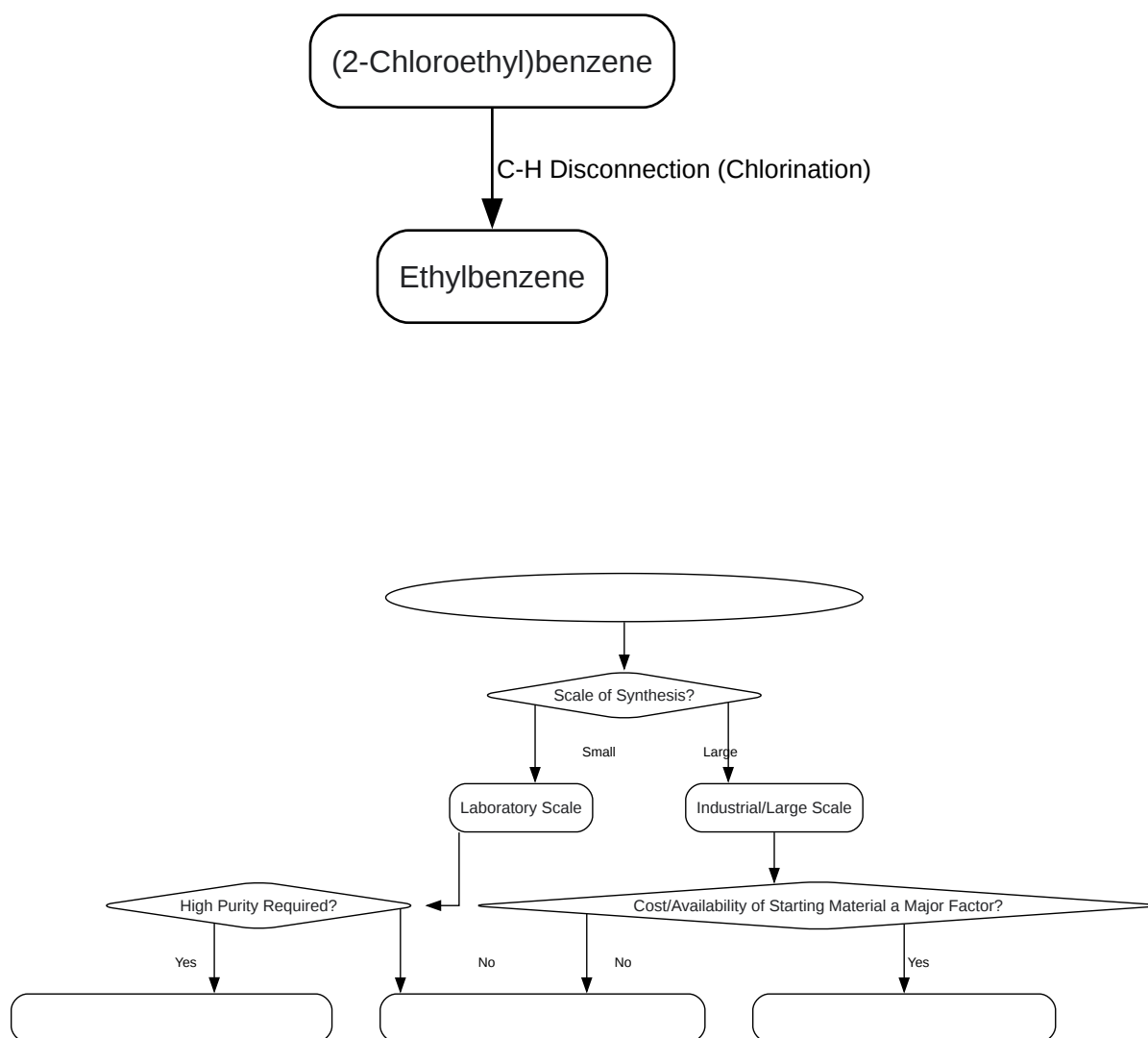
Retrosynthetic Analysis

The retrosynthetic analysis of **(2-chloroethyl)benzene** reveals several logical bond disconnections that point to readily available starting materials. The primary disconnection strategies focus on the carbon-chlorine bond and the carbon-carbon bonds of the ethyl side chain.

C-Cl Bond Disconnection (Functional Group Interconversion)

The most straightforward retrosynthetic step is the disconnection of the C-Cl bond, which corresponds to a functional group interconversion (FGI) from an alcohol. This identifies 2-phenylethanol as a key precursor.





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